An In-depth Technical Guide to the Physical and Chemical Properties of Sodium 3-Aminobenzoate (CAS 17264-94-7)
An In-depth Technical Guide to the Physical and Chemical Properties of Sodium 3-Aminobenzoate (CAS 17264-94-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium 3-aminobenzoate (CAS 17264-94-7) is the sodium salt of 3-aminobenzoic acid, a molecule of significant interest in the pharmaceutical and chemical industries. Its bifunctional nature, possessing both a nucleophilic amino group and an ionic carboxylate, makes it a versatile building block for complex organic synthesis. This guide provides a comprehensive overview of its core physical and chemical properties, structural characteristics, reactivity, and analytical profile. We delve into the causality behind its behavior, offering field-proven insights into its handling, stability, and application. This document is designed to serve as a foundational technical resource for professionals engaged in research and development, particularly in the areas of medicinal chemistry and material science.
Introduction & Significance
Chemical Identity and Nomenclature
Sodium 3-aminobenzoate is an organic sodium salt. It is identified unequivocally by its CAS (Chemical Abstracts Service) Registry Number: 17264-94-7.[1][2][3][4]
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Systematic Name: Sodium 3-aminobenzoate
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Synonyms: Sodium m-aminobenzoate, m-Aminobenzoic acid sodium salt, Benzoic acid, 3-amino-, monosodium salt.[5]
Relevance in Research and Drug Development
The parent compound, 3-aminobenzoic acid, is a critical intermediate in the synthesis of a wide range of organic molecules.[6] It serves as a foundational scaffold for producing azo dyes, pesticides, and, most notably, active pharmaceutical ingredients (APIs).[6][7] Derivatives of aminobenzoic acid are known to exhibit diverse pharmacological activities, including anti-inflammatory, antimicrobial, and local anesthetic properties.[8][9][10] The sodium salt form enhances aqueous solubility, a crucial attribute for many formulation and reaction-condition requirements in drug development.
Molecular Structure and Physicochemical Principles
Structural Elucidation
Sodium 3-aminobenzoate is an ionic compound formed from the deprotonation of the carboxylic acid group of 3-aminobenzoic acid by a sodium base. The resulting structure consists of a sodium cation (Na⁺) and a 3-aminobenzoate anion. The anion features a benzene ring substituted with an amino group (-NH₂) and a carboxylate group (-COO⁻) at the meta (1,3) positions.
Caption: Structure of Sodium 3-Aminobenzoate with key functional groups.
Acidity, Basicity, and the Role of pKa
The properties of sodium 3-aminobenzoate in solution are dictated by the acid-base characteristics of its parent acid, 3-aminobenzoic acid. This parent molecule is amphoteric, meaning it has both acidic and basic functional groups.
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Carboxylic Acid Group (pKa₁): The carboxylic acid functionality is a proton donor. Its pKa is reported to be approximately 3.07.[6][11] This value is notably lower (more acidic) than that of unsubstituted benzoic acid (pKa ≈ 4.20), an effect attributed to the electron-withdrawing inductive effect of the meta-positioned amino group, which stabilizes the resulting carboxylate anion.[6]
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Amino Group (pKa₂): The amino group is a proton acceptor, and the pKa of its conjugate acid (the ammonium ion, -NH₃⁺) is approximately 4.79.[11]
This dual nature is critical. In the solid sodium salt form, the carboxylic acid is deprotonated. When dissolved in water, the pH of the solution will be slightly alkaline due to the hydrolysis of the 3-aminobenzoate ion. The presence of the free amino group allows the molecule to act as a base or nucleophile in subsequent chemical reactions.
Physical Properties
The physical properties of sodium 3-aminobenzoate are summarized below. It is important to note that many publicly available data points refer to the parent compound, 3-aminobenzoic acid, as salts typically have high melting points and do not boil.
| Property | Value / Description | Source (Compound) |
| CAS Number | 17264-94-7 | Sodium 3-aminobenzoate |
| Molecular Formula | C₇H₆NNaO₂ | Sodium 3-aminobenzoate |
| Molecular Weight | 159.12 g/mol | Sodium 3-aminobenzoate |
| Appearance | White to off-white crystalline powder.[6] | 3-Aminobenzoic Acid |
| Melting Point | 173–180 °C.[6][12] (Decomposes) | 3-Aminobenzoic Acid |
| Boiling Point | 352.5 °C at 760 mmHg.[3][] | 3-Aminobenzoic Acid |
| Water Solubility | Soluble; described as "almost transparency".[3][4] | Sodium 3-aminobenzoate |
| 5.9 g/L at 15 °C.[6][14] | 3-Aminobenzoic Acid | |
| Other Solubilities | Soluble in acetone, boiling water, hot alcohol.[11] | 3-Aminobenzoic Acid |
| Density | ~1.3-1.5 g/cm³.[3][15] | 3-Aminobenzoic Acid |
| Vapor Pressure | 1.41 x 10⁻⁵ to 2.78 x 10⁻⁴ mmHg at 25 °C.[4][14] | 3-Aminobenzoic Acid |
Detailed Analysis of Physical Properties
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Melting Point: While the parent acid has a distinct melting range, sodium salts of carboxylic acids typically have much higher melting points (often >300 °C) or decompose at high temperatures rather than melting. The high ionic character of the sodium-carboxylate bond results in a strong crystal lattice that requires significant thermal energy to disrupt.
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Solubility: The conversion of the sparingly soluble 3-aminobenzoic acid into its sodium salt drastically increases its aqueous solubility.[4][6] This is a direct consequence of the strong ion-dipole interactions between the sodium cations, carboxylate anions, and the polar water molecules, a common strategy used in drug development to improve the dissolution of acidic compounds.
Chemical Properties and Reactivity
Stability and Storage Recommendations
Sodium 3-aminobenzoate is generally stable under normal laboratory conditions. However, to ensure its integrity, particularly for high-purity applications, the following storage conditions are recommended:
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Store in a tightly closed container to prevent moisture uptake.[16]
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Keep in a cool, dry, and well-ventilated area.[16]
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Protect from light, as the parent acid is known to require storage in a dark place to prevent degradation.[6]
Key Reaction Pathways
The reactivity of sodium 3-aminobenzoate is defined by its two primary functional groups:
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The Amino Group: This group is nucleophilic and can participate in a variety of reactions, including:
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Acylation: Reaction with acyl chlorides or anhydrides to form amides.
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Alkylation: Reaction with alkyl halides.
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Diazotization: Reaction with nitrous acid (HNO₂) at low temperatures to form a diazonium salt, a highly versatile intermediate for introducing a wide range of functional groups (e.g., -OH, -CN, -X) onto the aromatic ring.
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The Aromatic Ring: The ring can undergo electrophilic aromatic substitution. The amino group is a strongly activating, ortho, para-director, while the carboxylate group is a deactivating, meta-director. The powerful activating effect of the amino group typically dominates the substitution pattern.
Spectroscopic Profile
Spectroscopic analysis is essential for the structural confirmation of sodium 3-aminobenzoate.
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Infrared (IR) Spectroscopy: Key characteristic absorption bands are expected. The spectrum will differ significantly from the parent acid, primarily in the carbonyl region.
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N-H Stretch: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
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C=O Stretch (Carboxylate): The sharp C=O stretch of the carboxylic acid (around 1700 cm⁻¹) will be absent. It is replaced by a strong, broad asymmetric stretching band for the carboxylate anion (-COO⁻) around 1550-1610 cm⁻¹ and a weaker symmetric stretching band around 1400 cm⁻¹.
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Aromatic C=C Stretch: Bands in the 1450-1600 cm⁻¹ region.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum would show characteristic signals for the aromatic protons. Due to the substitution pattern, complex splitting patterns (multiplets) would be expected in the aromatic region (approx. 6.5-7.5 ppm). The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing carboxylate group. A broad singlet corresponding to the -NH₂ protons would also be present, with its chemical shift being solvent-dependent.
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¹³C NMR: The spectrum would display distinct signals for the seven carbon atoms. The carbon attached to the carboxylate group would appear downfield (~170-180 ppm), while the carbons attached to the amino group would be shifted upfield compared to benzene.
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Experimental Protocols & Analytical Methods
The following protocols describe standard laboratory procedures for characterizing key properties of sodium 3-aminobenzoate.
Protocol: Determination of Aqueous Solubility (Equilibrium Method)
Objective: To determine the equilibrium solubility of sodium 3-aminobenzoate in water at a specified temperature (e.g., 25 °C).
Methodology:
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Preparation: Add an excess amount of sodium 3-aminobenzoate powder to a known volume of deionized water in a sealed glass vial. The excess solid is crucial to ensure saturation is reached.
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Equilibration: Place the vial in a temperature-controlled shaker or water bath set to 25 °C. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is established between the dissolved and undissolved solid.
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Sample Collection: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm) to remove any suspended particles.
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Quantification: Accurately dilute the filtered supernatant with a known volume of deionized water. Analyze the concentration of the diluted sample using a validated analytical technique such as UV-Vis spectrophotometry (at the λ_max of 3-aminobenzoate) or High-Performance Liquid Chromatography (HPLC).
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Calculation: Calculate the original concentration in the saturated solution, factoring in the dilution. The result is typically expressed in g/L or mg/mL.
Protocol: Characterization by FT-IR Spectroscopy
Objective: To obtain the infrared spectrum of solid sodium 3-aminobenzoate for structural confirmation.
Caption: Workflow for FT-IR analysis of a solid sample.
Methodology:
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Sample Preparation (KBr Pellet Method):
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Thoroughly dry a small amount of sodium 3-aminobenzoate and spectroscopic grade potassium bromide (KBr) to remove moisture.
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In an agate mortar, grind ~1-2 mg of the sample with ~100-200 mg of KBr until a fine, homogeneous powder is obtained.
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Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent pellet.
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Data Acquisition:
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Place the KBr pellet containing the sample into the sample holder of the FT-IR spectrometer.
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Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).
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Collect a sufficient number of scans to achieve a good signal-to-noise ratio.
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Analysis:
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Process the resulting spectrum to identify the wavenumbers (cm⁻¹) of the key absorption bands.
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Assign these bands to the corresponding functional group vibrations as described in Section 4.3.
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Safety, Handling, and Toxicology
While sodium 3-aminobenzoate is used in research settings, appropriate safety precautions are mandatory. The hazard profile is similar to its parent acid.
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Hazard Identification: May cause skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[6][17] It is considered harmful if swallowed.[6]
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Recommended Handling and Personal Protective Equipment (PPE):
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Storage and Disposal:
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Store in a tightly sealed container in a designated cool, dry chemical storage area.
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Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[16]
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Conclusion
Sodium 3-aminobenzoate is a fundamentally important chemical with well-defined physical and chemical properties. Its enhanced aqueous solubility compared to its parent acid, coupled with the versatile reactivity of its amino group and aromatic ring, solidifies its role as a valuable intermediate in pharmaceutical and materials science. A thorough understanding of its structural characteristics, reactivity, and safety profile, as detailed in this guide, is essential for its effective and safe utilization in advanced research and development applications.
References
- 3-Aminobenzoic acid - Grokipedia.
- 3-Aminobenzoic acid sodium salt | 17264-94-7 - Sigma-Aldrich.
- Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino.
- Sodium 3-Aminobenzo
- 3-Aminobenzoic acid sodium salt - CymitQuimica.
- 3-Aminobenzoic acid sodium salt - LookChem.
- Sodium 3-Aminobenzo
- Safety D
- SAFETY D
- SAFETY D
- Sigma-Aldrich Safety D
- 3-Aminobenzoic acid - Wikipedia.
- 3-AMINOBENZOIC ACID SODIUM SALT(17264-94-7) IR2 spectrum - ChemicalBook.
- IR spectroscopy studies of sodium salts of some aminobenzoic acid derivatives | Request PDF - ResearchG
- The Role of 3-Aminobenzoic Acid in Modern Pharmaceutical Synthesis.
- AMINOBENZO
- 3-Aminobenzoic Acid | C7H7NO2 | CID 7419 - PubChem.
- 3-Aminobenzoic Acid - (CAS 99-05-8) - Amino Acids - BOC Sciences.
- 3-Aminobenzoic acid (m-Aminobenzoic acid)
- Sodium 3-sulfobenzo
- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
- Safety Data Sheet: 3-Aminobenzoic acid - Carl ROTH.
- Application Notes and Protocols: Synthesis of Aminobenzoate Deriv
- Ethyl 3-aminobenzoate, methanesulfonic acid salt, 98% 50 g | Buy Online.
- 3-Aminobenzoic acid 98 99-05-8 - Sigma-Aldrich.
Sources
- 1. 3-Aminobenzoic acid sodium salt | 17264-94-7 [sigmaaldrich.com]
- 2. calpaclab.com [calpaclab.com]
- 3. lookchem.com [lookchem.com]
- 4. pure-synth.com [pure-synth.com]
- 5. 3-Aminobenzoic acid sodium salt | CymitQuimica [cymitquimica.com]
- 6. 3-Aminobenzoic acid â Grokipedia [grokipedia.com]
- 7. nbinno.com [nbinno.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 3-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
- 12. 3-Aminobenzoic acid 98 99-05-8 [sigmaaldrich.com]
- 14. 3-Aminobenzoic Acid | C7H7NO2 | CID 7419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. carlroth.com [carlroth.com]
- 16. southwest.tn.edu [southwest.tn.edu]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. assets.thermofisher.com [assets.thermofisher.com]
